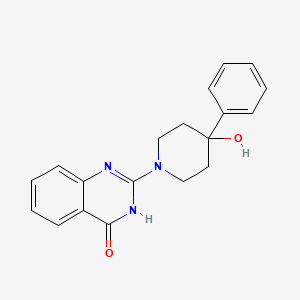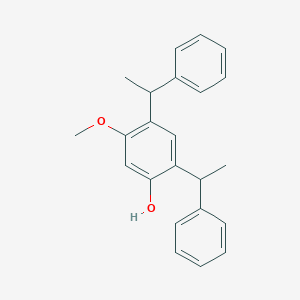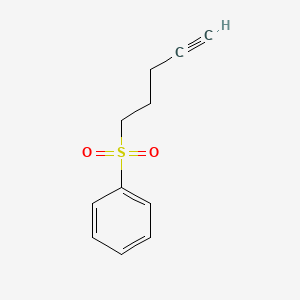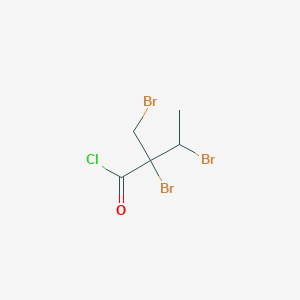
2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- is a compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- typically involves the reaction of indole derivatives with acetylating agents and diethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures, while reduction reactions are often carried out at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized indole compounds .
Scientific Research Applications
2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-3-(2-furylmethylene)-1,3-dihydro-2H-indol-2-one
- 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-2H-indol-2-one
- 1-acetyl-3-isopropylidene-1,3-dihydro-indol-2-one
Uniqueness
Compared to similar compounds, 2H-Indol-2-one, 1-acetyl-3-(diethylamino)-1,3-dihydro-3-phenyl- stands out due to its unique diethylamino group, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62095-38-9 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-acetyl-3-(diethylamino)-3-phenylindol-2-one |
InChI |
InChI=1S/C20H22N2O2/c1-4-21(5-2)20(16-11-7-6-8-12-16)17-13-9-10-14-18(17)22(15(3)23)19(20)24/h6-14H,4-5H2,1-3H3 |
InChI Key |
OISVFZNOGIDPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(C2=CC=CC=C2N(C1=O)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



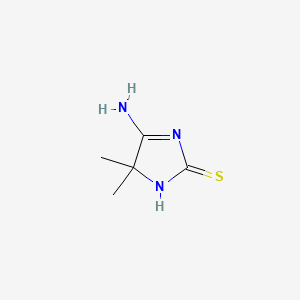

![N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14547943.png)

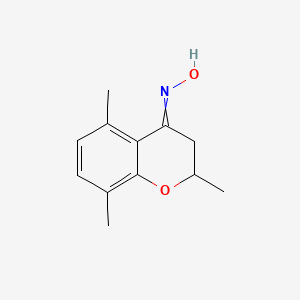
![5-Methyl-2H-[1,2,4]oxadiazolo[2,3-C]quinazolin-2-one](/img/structure/B14547950.png)

![1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one](/img/structure/B14547959.png)
![N-[1-(Cyclohexylamino)-6-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547969.png)
